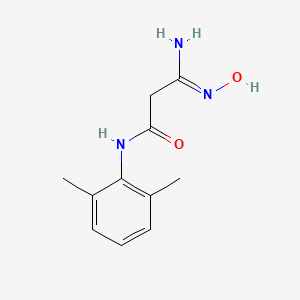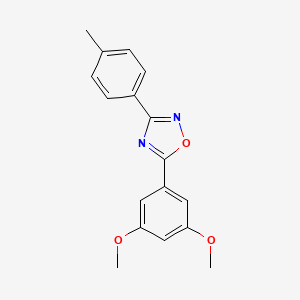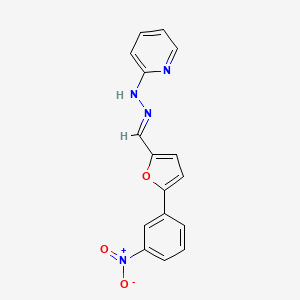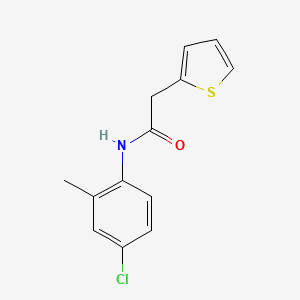
3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide, also known as DMHPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and as a tool for understanding biological processes.
Aplicaciones Científicas De Investigación
3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide has been studied for its potential as a drug development tool, particularly in the development of anti-cancer drugs. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the inhibition of the enzyme dihydrofolate reductase. This compound has also been used as a tool for understanding biological processes, such as the role of folate metabolism in cancer cells.
Mecanismo De Acción
3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide inhibits the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and DNA. By inhibiting DHFR, this compound disrupts the synthesis of nucleotides and DNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-cancer effects in vitro and in vivo, inhibiting the growth of cancer cells by disrupting nucleotide and DNA synthesis. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. This compound has been studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide has several advantages for lab experiments, including its high potency and selectivity for DHFR, as well as its ability to penetrate cell membranes. However, this compound also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide. One area of research is the development of this compound-based anti-cancer drugs, which could potentially be more effective and less toxic than current treatments. Another area of research is the use of this compound as a tool for understanding the role of folate metabolism in cancer cells and other biological processes. Additionally, research could focus on improving the synthesis method of this compound to increase yield and reduce toxicity.
Métodos De Síntesis
3-amino-N-(2,6-dimethylphenyl)-3-(hydroxyimino)propanamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylaniline with ethyl oxalyl chloride followed by hydrolysis and reaction with hydroxylamine hydrochloride. Another method involves the reaction of 2,6-dimethylaniline with ethyl oxalyl chloride followed by reaction with hydroxylamine hydrochloride and sodium hydroxide. The yield of this compound can be improved by using a microwave-assisted synthesis method.
Propiedades
IUPAC Name |
(3Z)-3-amino-N-(2,6-dimethylphenyl)-3-hydroxyiminopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7-4-3-5-8(2)11(7)13-10(15)6-9(12)14-16/h3-5,16H,6H2,1-2H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLYMSBTULCXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B5765764.png)
![methyl 4-{[4-(4-methoxyphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5765771.png)

![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)
![2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)


![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)

![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)